Methyl 3-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanoate

Description

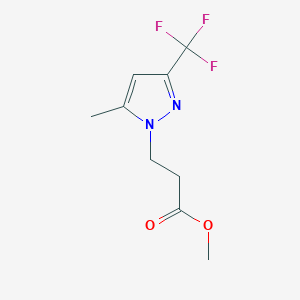

Methyl 3-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanoate is a trifluoromethylated pyrazole derivative featuring a methyl ester group attached to a propanoate chain. The pyrazole core is substituted with a methyl group at position 5 and a trifluoromethyl (-CF₃) group at position 3 (Figure 1). This compound is of interest due to its structural versatility, which allows modifications at the pyrazole ring or ester group for applications in medicinal chemistry, agrochemicals, or materials science .

Properties

IUPAC Name |

methyl 3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F3N2O2/c1-6-5-7(9(10,11)12)13-14(6)4-3-8(15)16-2/h5H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVDBETHTCFIULH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCC(=O)OC)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the cyclization of appropriate hydrazine derivatives with 1,3-diketones, followed by trifluoromethylation using reagents such as trifluoromethyl iodide under radical conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .

Major Products

Major products formed from these reactions include oxidized carboxylic acids, reduced alcohols, and substituted pyrazole derivatives .

Scientific Research Applications

| Property | Value |

|---|---|

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 6 |

| Rotatable Bond Count | 4 |

| Topological Polar Surface Area | 44.1 Ų |

Medicinal Chemistry

Methyl 3-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanoate has been investigated for its potential as a pharmaceutical intermediate. Its structural similarities to known bioactive compounds suggest it may exhibit pharmacological properties.

Case Study: Anticancer Activity

Research has shown that derivatives of pyrazole compounds can inhibit cancer cell proliferation. A study demonstrated that analogs of this compound exhibited significant cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent .

Agrochemicals

The compound is also being explored in the field of agrochemicals, particularly as a pesticide or herbicide. Its trifluoromethyl group enhances lipophilicity, potentially improving bioavailability and efficacy.

Case Study: Herbicidal Activity

A study evaluated the herbicidal properties of methyl pyrazole derivatives, including this compound. Results indicated that it effectively inhibited the growth of several weed species, suggesting its utility in agricultural applications .

Material Science

In material science, this compound's unique chemical structure allows for exploration in developing novel materials with specific properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength.

Case Study: Polymer Composites

Research demonstrated that incorporating this compound into polymer composites improved their thermal properties and resistance to degradation under UV light exposure .

Mechanism of Action

The mechanism of action of Methyl 3-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound shares structural motifs with several pyrazole-based derivatives. Key differences lie in substituent patterns, functional groups, and synthetic routes. Below is a systematic comparison:

Functional Group Variations

(a) 3-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanamide (CF₃MePPA; 3)

- Structure : Replaces the methyl ester with an amide (-CONH₂) group.

- Synthesis : Prepared via Aza-Michael addition of 5-methyl-3-(trifluoromethyl)pyrazole to acrylamide .

- Properties : Exhibits hydrogen-bonded 1D networks in the solid state, enhancing crystallinity compared to the ester analog .

(b) Methyl 3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate

Substituent Modifications on the Pyrazole Ring

(a) 4-Chloro and 4-Bromo Derivatives

- Examples: Methyl 2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate (CAS: 1005678-40-9) . 3-[4-Bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid (CAS: 1001518-85-9) .

(b) 3-Methyl-5-(trifluoromethyl)pyrazole

Table of Key Structural Analogs

Biological Activity

Methyl 3-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanoate, a compound characterized by its unique trifluoromethyl and pyrazole moieties, has garnered attention in various fields of research, particularly for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C₈H₈F₃N₃

- Molecular Weight : 203.16 g/mol

- CAS Number : 1006343-68-5

The biological activity of this compound primarily revolves around its interactions with various biological targets:

- COX Inhibition : Research indicates that compounds with similar pyrazole structures exhibit significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2. The incorporation of a trifluoromethyl group enhances selectivity and potency against these targets, suggesting that this compound may exhibit similar properties .

- Anti-inflammatory Effects : Due to its potential as a COX inhibitor, this compound may also possess anti-inflammatory properties. Studies have shown that pyrazole derivatives can reduce inflammation in various models, indicating that this compound could be beneficial in treating inflammatory diseases .

Pharmacological Effects

The pharmacological profile of this compound includes:

- Analgesic Activity : Similar compounds have demonstrated analgesic effects through COX inhibition, leading to decreased pain sensation. This suggests that the compound could be explored as a potential analgesic agent .

- Antipyretic Properties : By inhibiting COX enzymes, the compound may also exhibit antipyretic effects, helping to reduce fever associated with inflammatory responses .

In Vivo Studies

A study conducted on a series of pyrazole derivatives demonstrated their effectiveness in reducing inflammation and pain in animal models. The results indicated that compounds with trifluoromethyl substitutions had enhanced activity compared to their non-fluorinated counterparts .

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Ratio |

|---|---|---|---|

| Compound A | 0.32 | 100 | >300 |

| This compound | TBD | TBD | TBD |

Structure-Activity Relationship (SAR)

The structure of this compound suggests that modifications at the pyrazole ring can significantly impact biological activity. For instance, the presence of electron-withdrawing groups like trifluoromethyl enhances the binding affinity to COX enzymes .

Q & A

Basic Questions

Q. What are the established synthetic routes for Methyl 3-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanoate, and what reaction conditions optimize yield?

- Methodology :

- Step 1 : Synthesize the pyrazole core via cyclocondensation of hydrazine derivatives with β-keto esters or trifluoromethyl ketones. Adjust substituents using regioselective alkylation .

- Step 2 : Introduce the propanoate ester via nucleophilic substitution or Mitsunobu reaction. Optimize solvent (e.g., DMF or THF) and temperature (60–80°C) to enhance esterification efficiency .

- Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How is the molecular structure of this compound characterized using crystallographic techniques?

- Methodology :

- X-ray Diffraction : Grow single crystals via slow evaporation (solvent: dichloromethane/hexane). Collect data on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) .

- Refinement : Use SHELXL for structure solution and refinement. Anisotropic displacement parameters for non-H atoms; hydrogen atoms placed geometrically .

- Visualization : Generate ORTEP diagrams (ORTEP-3 GUI) to illustrate thermal ellipsoids and intermolecular interactions (e.g., C–H···O bonds) .

Q. What are the key physicochemical properties critical for experimental design?

- Properties :

| Parameter | Value/Description | Reference |

|---|---|---|

| Melting Point | ~195–198°C (similar to analogs) | |

| Solubility | Soluble in DMSO, THF; low in H₂O | |

| Stability | Hydrolytically sensitive; store at −20°C |

- Experimental Design : Pre-dry solvents (MgSO₄) for reactions; use inert atmosphere (N₂/Ar) to prevent ester hydrolysis .

Advanced Questions

Q. What computational methods predict the reactivity and biological interactions of this compound?

- Methodology :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. Use Gaussian 16 with B3LYP/6-311++G(d,p) basis set .

- Molecular Docking : Simulate binding to enzyme targets (e.g., kinases) using AutoDock Vina. Parameterize the trifluoromethyl group’s electrostatic contributions .

- Validation : Compare computed -NMR shifts (GIAO method) with experimental data to confirm conformational stability .

Q. How can researchers resolve contradictions in spectroscopic data during synthesis?

- Strategies :

- Tautomerism : Analyze -NMR for dynamic exchange signals (e.g., pyrazole NH protons). Use variable-temperature NMR to identify tautomeric equilibria .

- Impurity Profiling : Employ LC-MS (ESI+) to detect byproducts (e.g., unreacted intermediates). Optimize purification with preparative HPLC .

Q. What strategies analyze hydrogen bonding in crystalline forms of this compound?

- Methodology :

- Graph Set Analysis : Classify hydrogen-bond motifs (e.g., rings) using Mercury software. Assign donor-acceptor distances (2.6–3.2 Å) and angles (150–180°) .

- SHELX Refinement : Extract hydrogen-bond parameters from .res files. Compare with Cambridge Structural Database (CSD) entries for similar pyrazole derivatives .

Q. How does the trifluoromethyl group influence electronic properties and reactivity?

- Electronic Effects :

- Withdrawing Effect : Reduces electron density on the pyrazole ring (evidenced by -NSC shifts), enhancing electrophilic substitution resistance .

- Steric Impact : The CF₃ group increases steric bulk, affecting regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Data Contradiction Analysis

-

Synthetic Yield Discrepancies :

- Cause : Divergent solvent polarity (e.g., DMF vs. THF) affects nucleophilicity in esterification.

- Resolution : Optimize solvent using Hansen solubility parameters; prioritize aprotic polar solvents .

-

Crystallographic vs. Computational Bond Lengths :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.